5-Phenyl-1lambda6,2-thiazolidine-1,1,3-trione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

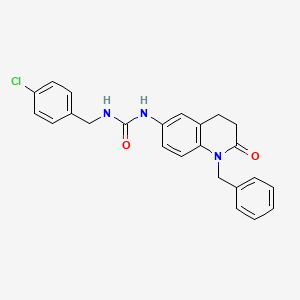

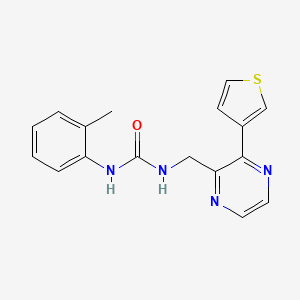

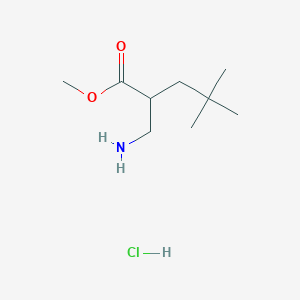

5-Phenyl-1lambda6,2-thiazolidine-1,1,3-trione is a useful research compound. Its molecular formula is C9H9NO3S and its molecular weight is 211.24. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Structural Properties

5-Phenyl-1λ⁶,2-thiazolidine-1,1,3-trione and its derivatives have attracted significant attention due to their versatile chemical structure and potential applications in various fields. The structural properties and synthetic methodologies of thiazolidine derivatives have been a focal point of research due to their potential in producing compounds with high selectivity, purity, product yield, and pharmacokinetic activity. These methodologies include multicomponent reactions, click reactions, nano-catalysis, and green chemistry, aiming to improve the efficiency and sustainability of the synthesis process (Sahiba et al., 2020). Additionally, the study of the reaction of chloral with substituted anilines, leading to the formation of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, provided insights into the conformation of the observed products through high-resolution magnetic resonance spectra and ab initio calculations (Issac & Tierney, 1996).

Biological and Pharmacological Applications

Thiazolidine derivatives are recognized for their broad spectrum of biological activities. These compounds are considered a magic moiety in medicinal chemistry, possessing nearly all types of biological activities. The 4-thiazolidinone variant, in particular, has shown diverse biological potential, with easy synthetic routes capturing the interest of chemists, pharmacologists, and researchers. This potential remains largely untapped, indicating a promising avenue for future research and drug development (ArunlalV., Vandana & Biju, 2015). Moreover, 1,3-thiazolidin-4-ones have demonstrated significant pharmacological importance, found in various commercial pharmaceuticals. Studies suggest a promising future in medicinal chemistry, with potential activities against different diseases. The development of these compounds started in the mid-nineteenth century, and since then, various synthetic methodologies and studies on their structural and biological properties have been conducted. Green synthesis approaches have also been explored to align with environmental sustainability and address the planet's resource depletion (Santos, Jones Junior & Silva, 2018).

Molecular Hybridization and Drug Design

Thiazolidinone is considered a privileged pharmacophore in medicinal chemistry, associated with various biological activities and forming a functional unit in several FDA-approved drugs. Molecular hybridization, coupling the thiazolidinone moiety with other pharmacophoric units, has emerged as an optimistic approach in drug design, enhancing affinity and potency while reducing associated resistance and side effects. This review highlights the biological activities of newly synthesized thiazolidinone-tagged molecular hybrids, focusing on existing structural activity relationships and toxicity profiles, including in silico docking studies when applicable. This information serves as a foundation for modeling new pharmaceuticals with improved potency (Seboletswe, Cele & Singh, 2023).

Direcciones Futuras

Propiedades

IUPAC Name |

1,1-dioxo-5-phenyl-1,2-thiazolidin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3S/c11-9-6-8(14(12,13)10-9)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYQRVATUDIMDJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(S(=O)(=O)NC1=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869467-25-4 |

Source

|

| Record name | 5-phenylisothiazolidin-3-one 1,1-dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-((1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)pyrrolidin-3-yl)thio)acetate](/img/structure/B2544300.png)

![2-Methyl-2-[4-(4-nitrophenyl)piperazin-1-yl]propanamide](/img/structure/B2544303.png)

![{3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]propyl}amine](/img/structure/B2544304.png)

![Ethyl 2-[1-(4-nitrophenyl)-4-piperidinylidene]acetate](/img/structure/B2544306.png)

![2-((2-oxo-2-phenylethyl)thio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2544308.png)

![N-(1,3-benzodioxol-5-ylmethyl)-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide](/img/no-structure.png)